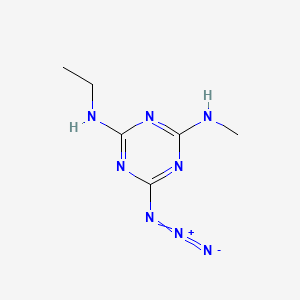
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- is a derivative of the triazine family, characterized by the presence of azido, ethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- can be achieved through several methods. One efficient method involves the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride by amino and azido groups . Another method includes the selective substitution of the azido group in triazidotriazine with propargylamine . The nitrosation of the corresponding 6-hydrazinyl-N2, N4-dimethyl-N2, N4-di(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine is also a viable route .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms with amino and azido groups.
Nitrosation: Conversion of hydrazinyl groups to azido groups.
Common Reagents and Conditions
Common reagents used in these reactions include cyanuric chloride, propargylamine, and nitrosating agents . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various azido and amino-substituted triazine derivatives, which can be further utilized in the synthesis of energetic polymers and other advanced materials .
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- involves its interaction with various molecular targets and pathways. The azido group is known for its ability to participate in click chemistry reactions, forming stable triazole rings . This property makes it valuable in the synthesis of complex molecular structures and materials.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: A similar compound with a chlorine atom instead of an azido group.
Propazine: Another triazine derivative with isopropylamino groups.
6-Methyl-1,3,5-triazine-2,4-diamine: A triazine derivative with a methyl group.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for forming energetic materials . This differentiates it from other triazine derivatives, making it particularly valuable in specialized applications.
Propiedades
Número CAS |
18941-07-6 |
|---|---|
Fórmula molecular |
C6H10N8 |
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
6-azido-2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H10N8/c1-3-9-5-10-4(8-2)11-6(12-5)13-14-7/h3H2,1-2H3,(H2,8,9,10,11,12) |
Clave InChI |
UKCGOSNILQTBEU-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)NC)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
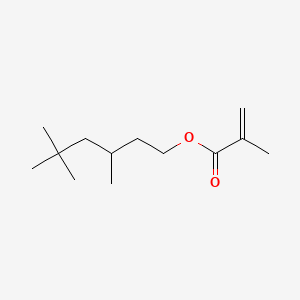
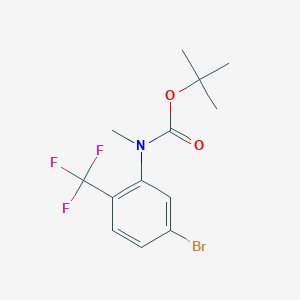
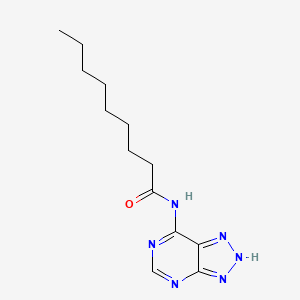

![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)
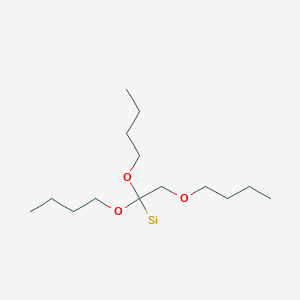
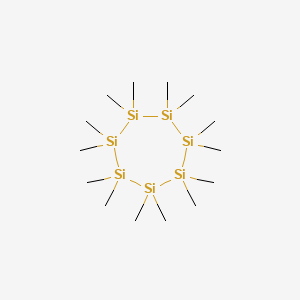
![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)
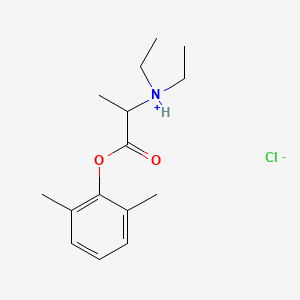
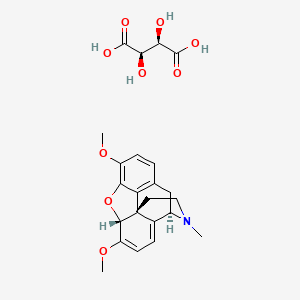
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)](/img/structure/B13730726.png)
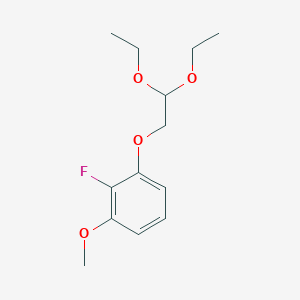
![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
